1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromine atom, a propanone group, and two mercapto groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(2,5-dimercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The mercapto groups can be oxidized to form disulfides or reduced to form thiols.
Condensation Reactions: The propanone group can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and mercapto groups play crucial roles in its reactivity and binding affinity . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one can be compared with other similar compounds such as:
1-Bromo-1-(2,4-dimercaptophenyl)propan-2-one: Similar structure but different positions of the mercapto groups.
1-Bromo-1-(3,5-dimercaptophenyl)propan-2-one: Similar structure but different positions of the mercapto groups.
1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9BrOS2 |
---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-[2,5-bis(sulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrOS2/c1-5(11)9(10)7-4-6(12)2-3-8(7)13/h2-4,9,12-13H,1H3 |
InChI Key |
DLGBIKAQBFEXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)S)Br |
Origin of Product |
United States |
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